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Compound of Interest

Compound Name: D329C

Cat. No.: B1176313 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the detection of the D329C
mutation in the katG gene of Mycobacterium tuberculosis, a mutation associated with isoniazid

resistance. The information is intended to guide researchers, scientists, and drug development

professionals in selecting and implementing appropriate detection methods.

Introduction

Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. Resistance to INH is a

major obstacle in the effective control of tuberculosis worldwide. The primary mechanism of

INH resistance is associated with mutations in the catalase-peroxidase gene, katG. While the

S315T mutation is the most frequent, other mutations, including D329C, have been identified

and contribute to the resistance phenotype. Accurate and rapid detection of these mutations is

crucial for appropriate patient management and for the development of new diagnostic tools

and therapeutic strategies.

This document outlines three key molecular methods for the detection of the D329C mutation:

Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Line Probe Assays (LPAs). While

specific performance data for the D329C mutation is limited, the provided protocols are

adaptable for its detection.
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Data Presentation: Comparison of Detection
Methods
The following table summarizes the general performance characteristics of the described

methods for the detection of katG gene mutations. It is important to note that these values are

primarily based on studies of more common katG mutations, such as S315T, and may not be

directly transferable to the detection of the D329C mutation.

Method
Turnaround
Time

Throughput
Sensitivity for
katG
mutations

Specificity for
katG
mutations

Sanger

Sequencing
2-3 days Low to medium >95% >99%

Allele-Specific

PCR (AS-PCR)
4-6 hours High 85-95% >98%

Line Probe

Assay (LPA)
1-2 days Medium to high 90-98% >99%

Experimental Protocols
Sanger Sequencing for the Detection of the D329C
Mutation
Sanger sequencing is considered the gold standard for mutation detection as it provides the

complete nucleotide sequence of the targeted region.

Principle: This method involves amplifying the region of the katG gene containing codon 329,

followed by sequencing of the PCR product to identify any nucleotide changes.

Protocol:

DNA Extraction:

Extract genomic DNA from a pure culture of M. tuberculosis or directly from clinical

specimens (e.g., sputum) using a commercial DNA extraction kit suitable for mycobacteria.
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Quantify the extracted DNA and assess its purity using a spectrophotometer.

PCR Amplification:

Design primers to amplify a ~400-600 bp fragment of the katG gene spanning codon 329.

Forward Primer Example: 5'-GAAACAGCGGCGCTGGATCGT-3'

Reverse Primer Example: 5'-GTTGACCTGGGCGCCGATCAT-3'

Set up the PCR reaction mixture (50 µL total volume):

5 µL of 10x PCR buffer

1 µL of 10 mM dNTPs

1 µL of 10 µM forward primer

1 µL of 10 µM reverse primer

0.5 µL of Taq DNA polymerase (5 U/µL)

1-5 µL of template DNA (~50-100 ng)

Nuclease-free water to 50 µL

Perform PCR with the following cycling conditions:

Initial denaturation: 95°C for 5 minutes

35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 60°C for 30 seconds (optimize as needed)

Extension: 72°C for 45 seconds

Final extension: 72°C for 7 minutes
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PCR Product Purification:

Analyze the PCR product on a 1.5% agarose gel to confirm the amplification of a single

product of the expected size.

Purify the PCR product using a commercial PCR purification kit to remove primers,

dNTPs, and enzymes.

Sequencing Reaction:

Set up cycle sequencing reactions using the purified PCR product as a template and one

of the PCR primers (either forward or reverse).

Use a commercial sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).

Perform cycle sequencing according to the manufacturer's instructions.

Sequence Analysis:

Purify the sequencing products to remove unincorporated dyes.

Analyze the products on an automated DNA sequencer.

Align the obtained sequence with the wild-type katG sequence from a reference strain

(e.g., H37Rv) to identify the D329C mutation (GAC -> TGC).

Allele-Specific PCR (AS-PCR) for the Detection of the
D329C Mutation
AS-PCR is a rapid and cost-effective method for detecting specific point mutations.

Principle: This technique utilizes primers that are specific for either the wild-type or the mutant

allele. Amplification will only occur if the primer perfectly matches the template DNA at the

mutation site.

Protocol:

DNA Extraction:
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Follow the same procedure as for Sanger sequencing.

Primer Design:

Design three primers:

A common reverse primer.

A wild-type specific forward primer with its 3' end corresponding to the wild-type

nucleotide at codon 329.

A mutant-specific forward primer with its 3' end corresponding to the mutant nucleotide

at codon 329. A deliberate mismatch at the penultimate base can increase specificity.

PCR Reaction:

Set up two separate PCR reactions for each sample: one with the wild-type specific primer

and the common reverse primer, and another with the mutant-specific primer and the

common reverse primer.

PCR reaction mixture (25 µL total volume):

2.5 µL of 10x PCR buffer

0.5 µL of 10 mM dNTPs

0.5 µL of 10 µM specific forward primer (wild-type or mutant)

0.5 µL of 10 µM common reverse primer

0.25 µL of Taq DNA polymerase (5 U/µL)

1 µL of template DNA (~20-50 ng)

Nuclease-free water to 25 µL

Use stringent annealing temperatures to ensure specific amplification.

Analysis of Results:
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Analyze the PCR products on a 2% agarose gel.

Interpretation:

Amplification in the wild-type reaction only: Wild-type sample.

Amplification in the mutant reaction only: Mutant sample (homozygous).

Amplification in both reactions: Heterozygous sample (or mixed infection).

Line Probe Assay (LPA) for the Detection of the D329C
Mutation
LPAs allow for the simultaneous detection of multiple mutations associated with drug

resistance.

Principle: This method involves PCR amplification of the target region followed by hybridization

of the biotinylated amplicons to specific oligonucleotide probes immobilized on a membrane

strip.

Protocol:

DNA Extraction:

Follow the same procedure as for Sanger sequencing.

Multiplex PCR:

Perform a multiplex PCR to amplify the katG gene region of interest using biotinylated

primers. This is typically done using a commercially available kit.

Hybridization:

Denature the biotinylated PCR products to obtain single-stranded DNA.

Hybridize the amplicons to the LPA strip containing probes for the wild-type sequence at

codon 329 and a specific probe for the D329C mutation.
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Follow the manufacturer's instructions for hybridization and washing steps.

Detection:

Add an alkaline phosphatase-streptavidin conjugate, which binds to the biotinylated

hybrids.

Add a substrate that is converted by alkaline phosphatase into a colored precipitate.

Interpretation: The pattern of colored bands on the strip indicates the presence or absence

of the wild-type and mutant sequences.

Binding to the wild-type probe only: Wild-type.

Absence of binding to the wild-type probe and binding to the D329C mutant probe:

D329C mutation present.

Mandatory Visualizations
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Caption: Workflow for Sanger Sequencing to detect the D329C mutation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1176313?utm_src=pdf-body-img
https://www.benchchem.com/product/b1176313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allele-Specific PCR

DNA Extraction

PCR with Wild-Type Primer PCR with D329C Mutant Primer

Agarose Gel Electrophoresis

Result Interpretation

Click to download full resolution via product page

Caption: Workflow for Allele-Specific PCR to detect the D329C mutation.
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Caption: Workflow for Line Probe Assay to detect the D329C mutation.

To cite this document: BenchChem. [Detecting the D329C Mutation in Mycobacterium
tuberculosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1176313#methods-for-detecting-d329c-mutation-
in-m-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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